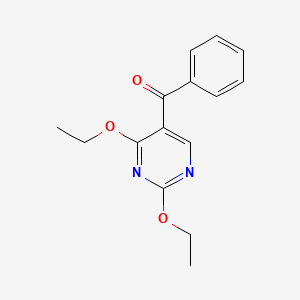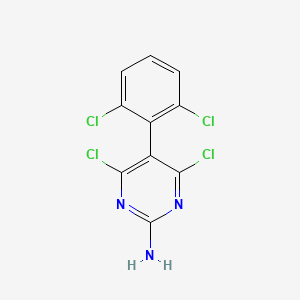
2-(N-(2-Chlorophenyl)methylsulfonamido)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(2-Chlorophenyl)methylsulfonamido)acetic acid is a chemical compound with the molecular formula C9H10ClNO4S. It is known for its unique structure, which includes a chlorophenyl group, a sulfonamide group, and an acetic acid moiety. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-Chlorophenyl)methylsulfonamido)acetic acid typically involves the reaction of 2-chlorobenzylamine with chloroacetic acid in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, sulfonation, and deprotection.
Industrial Production Methods
In an industrial setting, the production of 2-(N-(2-Chlorophenyl)methylsulfonamido)acetic acid is scaled up using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-(2-Chlorophenyl)methylsulfonamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted chlorophenyl compounds.
Wissenschaftliche Forschungsanwendungen
2-(N-(2-Chlorophenyl)methylsulfonamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(N-(2-Chlorophenyl)methylsulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The chlorophenyl group enhances the compound’s binding affinity to its targets, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(N-(2-Bromophenyl)methylsulfonamido)acetic acid
- 2-(N-(2-Fluorophenyl)methylsulfonamido)acetic acid
- 2-(N-(2-Iodophenyl)methylsulfonamido)acetic acid
Uniqueness
2-(N-(2-Chlorophenyl)methylsulfonamido)acetic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine atom provides a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H9ClNO4S- |
|---|---|
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
1-[[carboxymethyl(sulfinato)amino]methyl]-2-chlorobenzene |
InChI |
InChI=1S/C9H10ClNO4S/c10-8-4-2-1-3-7(8)5-11(16(14)15)6-9(12)13/h1-4H,5-6H2,(H,12,13)(H,14,15)/p-1 |
InChI-Schlüssel |
BTPOXYWYZRIHJG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)CN(CC(=O)O)S(=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13094452.png)
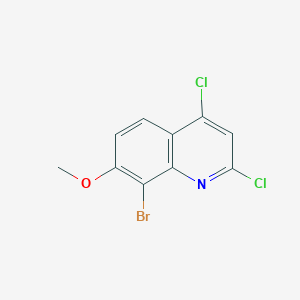
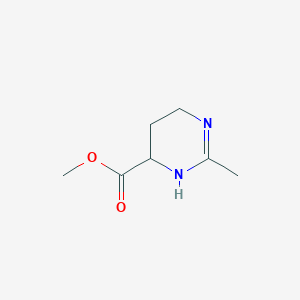


![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)

![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
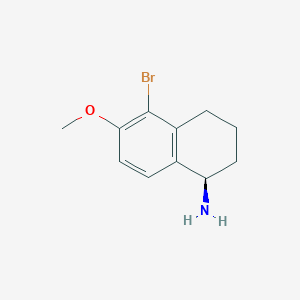
![4-(4-Chlorophenyl)dibenzo[b,d]furan](/img/structure/B13094501.png)
![[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate](/img/structure/B13094504.png)

